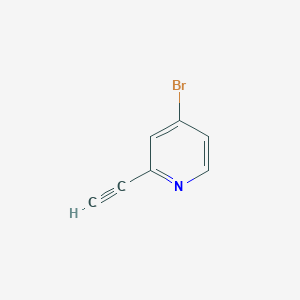

4-Bromo-2-ethynylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN/c1-2-7-5-6(8)3-4-9-7/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWUEWABOVLRAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634112 | |

| Record name | 4-Bromo-2-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196155-22-2 | |

| Record name | 4-Bromo-2-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-ethynylpyridine is a halogenated pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a pyridine ring, a bromine atom, and an ethynyl group, offers multiple reaction sites for the synthesis of complex molecular architectures. The pyridine core is a common motif in many biologically active compounds, while the bromo and ethynyl functionalities are amenable to a wide range of cross-coupling reactions, making this compound a valuable intermediate for the construction of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the available physicochemical properties, synthesis, and spectral characterization of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | --- |

| CAS Number | 1196155-22-2 | [1] |

| Molecular Formula | C₇H₄BrN | [1] |

| Molecular Weight | 182.02 g/mol | [1] |

| Appearance | Not explicitly stated; likely a solid | Inferred from related compounds |

| Melting Point | Data not available | --- |

| Boiling Point | Data not available | --- |

| Solubility | Data not available | --- |

| pKa (Predicted) | ~2.5 - 3.5 | Prediction based on pyridine moiety |

| logP (Predicted) | ~1.5 - 2.5 | Prediction based on structure |

| Purity | ≥98% | [1] |

Note: Predicted values are estimations based on the chemical structure and should be confirmed by experimental analysis.

Synthesis

The synthesis of this compound is most commonly achieved through a Sonogashira cross-coupling reaction. This powerful and versatile method allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

A plausible synthetic route involves the coupling of a suitable brominated pyridine precursor with a protected or terminal alkyne. A general experimental workflow for such a synthesis is outlined below.

Experimental Workflow: Sonogashira Coupling for this compound Synthesis

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

Materials:

-

4-Bromo-2-iodopyridine

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), degassed

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Standard laboratory glassware for anhydrous reactions

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromo-2-iodopyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).

-

Solvent and Reagent Addition: Add the anhydrous, degassed solvent and triethylamine. Stir the mixture for 10-15 minutes at room temperature.

-

Alkyne Addition: Slowly add trimethylsilylacetylene (1.1-1.5 equiv) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude product in methanol and add potassium carbonate (2.0-3.0 equiv). Stir the mixture at room temperature until the silyl group is completely removed (monitored by TLC).

-

Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Spectral Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While a dedicated public database of spectra for this specific compound is not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring, and one signal for the acetylenic proton. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the nitrogen of the pyridine ring, as well as the deshielding effect of the ethynyl group.

¹³C NMR: The carbon-13 NMR spectrum should exhibit seven distinct signals: five for the pyridine ring carbons and two for the ethynyl carbons. The carbon attached to the bromine (C-4) will be significantly influenced by the halogen's electronegativity and heavy atom effect.

Mass Spectrometry (MS)

The mass spectrum, likely acquired via electron ionization (EI), will be characterized by a molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the ethynyl group, bromine atom, or hydrogen cyanide from the pyridine ring.

Reactivity and Stability

Reactivity

The reactivity of this compound is dictated by its three functional components:

-

Pyridine Ring: The nitrogen atom imparts basicity to the molecule and can be protonated or alkylated. The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly when activated by a good leaving group.

-

Bromine Atom: The C-Br bond is a key site for various cross-coupling reactions, including Suzuki, Stille, Buchwald-Hartwig, and Heck couplings, allowing for the introduction of a wide range of substituents at the 4-position.

-

Ethynyl Group: The terminal alkyne is acidic and can be deprotonated to form an acetylide, which can then participate in various nucleophilic addition and coupling reactions. The triple bond itself can undergo addition reactions.

The interplay of these functional groups allows for sequential and regioselective modifications, making it a highly valuable synthetic intermediate.

Stability

This compound should be stored in a dry, sealed container, away from light and heat, to prevent potential degradation.[1] Compounds containing ethynyl groups can be sensitive to air and moisture and may be prone to polymerization or oxidation over time. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Biological Activity

While there is a lack of specific biological activity data for this compound in the public domain, the ethynylpyridine scaffold is a known pharmacophore in various drug discovery programs. Pyridine-containing compounds exhibit a broad range of biological activities, and the introduction of an ethynyl group can enhance binding to target proteins and improve metabolic stability.

The structural motifs present in this compound suggest its potential as a precursor for the synthesis of kinase inhibitors, as many such inhibitors feature a substituted pyridine core. Further screening and biological evaluation are necessary to elucidate its specific therapeutic potential.

Logical Relationships in Application

The utility of this compound in drug discovery and materials science can be visualized as a branching pathway from this core scaffold.

Caption: Potential synthetic pathways and applications of this compound.

Conclusion

This compound is a high-value chemical intermediate with significant potential for the synthesis of novel compounds in drug discovery and materials science. While a complete experimental dataset of its physicochemical properties is not yet publicly available, its synthesis via Sonogashira coupling is well-established for related structures. The presence of three distinct reactive sites offers a rich platform for chemical modification, enabling the creation of diverse and complex molecular architectures. Further research into its specific biological activities and material properties is warranted to fully exploit the potential of this versatile building block.

References

Spectroscopic and Synthetic Profile of 4-Bromo-2-ethynylpyridine: A Technical Guide

For Immediate Release

This technical whitepaper provides a comprehensive overview of the spectroscopic and synthetic data for the key chemical intermediate, 4-Bromo-2-ethynylpyridine. Aimed at researchers, scientists, and professionals in the field of drug development and materials science, this document collates essential data including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Molecular Structure and Properties

This compound is a substituted pyridine derivative with the chemical formula C₇H₄BrN. The presence of the bromine atom and the ethynyl group makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions for the construction of more complex molecular architectures.

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.43 | d | 5.2 | H-6 |

| 7.63 | s | - | H-3 |

| 7.33 | dd | 5.2, 1.8 | H-5 |

| 3.29 | s | - | C≡C-H |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 150.9 | C-6 |

| 144.3 | C-2 |

| 140.0 | C-3 |

| 128.8 | C-5 |

| 121.2 | C-4 |

| 81.3 | C≡CH |

| 80.0 | C≡CH |

Solvent: CDCl₃, Frequency: 101 MHz

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3287 | ≡C-H stretch |

| 2108 | C≡C stretch |

| 1572, 1539, 1445 | C=C/C=N stretch (aromatic) |

| 1086 | C-Br stretch |

Sample Preparation: Neat

Table 4: Mass Spectrometry (MS) Data

| m/z | Assignment |

| 183/181 | [M]⁺ |

| 102 | [M-Br]⁺ |

Ionization Method: Electron Impact (EI)

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Sonogashira coupling reaction, followed by deprotection. A representative workflow is illustrated below.

Caption: Synthetic workflow for this compound.

A solution of 2,4-dibromopyridine, (trimethylsilyl)acetylene, dichlorobis(triphenylphosphine)palladium(II), copper(I) iodide, and triphenylphosphine in triethylamine is stirred under an inert atmosphere at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) and extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The resulting crude product, 4-bromo-2-((trimethylsilyl)ethynyl)pyridine, is then dissolved in methanol, and potassium carbonate is added. The mixture is stirred at room temperature until the deprotection is complete. The solvent is removed, and the residue is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra were obtained on an FT-IR spectrometer using a neat sample on a diamond ATR crystal.

-

Mass Spectrometry (MS): Low-resolution mass spectra were obtained on a mass spectrometer using electron impact (EI) ionization.

This document serves as a valuable resource for chemists and researchers, providing key data and methodologies for the effective utilization of this compound in their synthetic endeavors.

Navigating the Characteristics of 4-Bromo-2-ethynylpyridine: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 4-Bromo-2-ethynylpyridine, a heterocyclic organic compound of increasing interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes qualitative information from structurally related molecules and presents detailed experimental protocols for the determination of these critical physicochemical properties.

Core Properties of this compound

| Property | Value | Source |

| CAS Number | 1196155-22-2 | [1] |

| Molecular Formula | C₇H₄BrN | [1] |

| Molecular Weight | 182.02 g/mol | [1] |

Solubility Profile

Based on its structure—a combination of a polar pyridine ring and a nonpolar bromophenyl group with an ethynyl substituent—this compound is anticipated to exhibit low solubility in aqueous media and higher solubility in various organic solvents.

Table of Predicted Solubility

| Solvent | Predicted Solubility | Rationale/Supporting Evidence |

| Water | Low/Insoluble | The hydrophobic nature of the bromo-substituted ring and the ethynyl group likely dominates over the polarity of the pyridine nitrogen. A related bromo-pyridine carbonitrile is insoluble in water[2]. |

| Methanol, Ethanol | Soluble | The polarity of the alcohol should be sufficient to dissolve the compound, similar to 4-bromopyridine's solubility in methanol[3]. |

| Dichloromethane, Chloroform | Soluble | These non-polar aprotic solvents are likely to be effective, as seen with the related 4-Bromo-Pyridine-2-Carbonitrile[2]. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds, including 4-bromopyridine[3]. |

| Tetrahydrofuran (THF) | Likely Soluble | A common aprotic solvent in organic synthesis, though the hydrochloride salt of a related compound showed poor solubility[4]. |

Stability Assessment

The stability of this compound is a critical consideration for its synthesis, handling, and storage. Information on related compounds suggests that it may be sensitive to light, air, moisture, and heat.

Summary of Stability Considerations

| Condition | Observation/Recommendation | Rationale/Supporting Evidence |

| Light Sensitivity | Store in a dark or amber container. | 3-bromopyridine is known to be light-sensitive[3]. 4-ethynylpyridine requires storage in a dark place[5]. |

| Air/Oxidative Stability | Handle and store under an inert atmosphere (e.g., nitrogen, argon). | 3-bromopyridine is air-sensitive[3]. Ethynyl groups can be susceptible to oxidative degradation. |

| Moisture Sensitivity (Hygroscopicity) | Store in a dry, sealed container. | 4-bromopyridine is hygroscopic[3]. The supplier of this compound recommends storage in a dry, sealed place[1]. |

| Thermal Stability | Store at reduced temperatures (e.g., freezer at -20°C or refrigerator at 2-8°C). | Storage recommendations for 4-ethynylpyridine and 2-ethynylpyridine are -20°C and 2-8°C, respectively[5][6]. |

| Chemical Stability | Potential for self-oligomerization. | The free base of 4-bromopyridine can self-oligomerize, suggesting a potential instability pathway for related pyridine compounds[4]. |

Experimental Protocols

To address the lack of quantitative data, the following established methods can be employed to determine the solubility and stability of this compound.

Protocol for Determining Solubility

1. Gravimetric Method

This method provides a direct and accurate measurement of solubility.

-

Objective: To determine the mass of this compound that dissolves in a given volume of solvent at a specific temperature.

-

Procedure:

-

Prepare a saturated solution by adding an excess of this compound to the chosen solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to maintain the experimental temperature.

-

Transfer the supernatant to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., rotary evaporator or vacuum oven at a temperature below the compound's decomposition point).

-

Once the solvent is completely removed, weigh the container with the solid residue.

-

Calculate the solubility in g/L or mg/mL.

-

2. UV-Visible Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.

-

Objective: To determine the concentration of this compound in a saturated solution by measuring its light absorbance.

-

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Create a series of standard solutions with decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Withdraw a known volume of the clear supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

-

Protocol for Assessing Thermal Stability

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal degradation profile of this compound.

-

Procedure:

-

Accurately weigh a small sample (5-10 mg) of the compound into a TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).

-

Record the weight loss of the sample as a function of temperature.

-

The resulting TGA curve can be used to determine the onset of decomposition and other thermal events.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting point, glass transition, and decomposition temperature.

-

Procedure:

-

Accurately weigh a small sample (2-5 mg) of the compound into a DSC pan and seal it.

-

Place the sample pan and a reference pan in the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere.

-

Record the heat flow to the sample relative to the reference as a function of temperature.

-

The resulting DSC thermogram will show peaks or shifts in the baseline corresponding to thermal events.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. CAS 1196155-22-2 | this compound - Synblock [synblock.com]

- 2. 4-Bromo-Pyridine-2-Carbonitrile | Properties, Applications & Safety Data | Leading China Chemical Supplier [nj-finechem.com]

- 3. chempanda.com [chempanda.com]

- 4. reddit.com [reddit.com]

- 5. 2510-22-7|4-Ethynylpyridine|BLD Pharm [bldpharm.com]

- 6. 2-エチニルピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

Synthesis and Characterization of 4-Bromo-2-ethynylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-2-ethynylpyridine, a valuable building block in medicinal chemistry and materials science. The document details a robust synthetic pathway, experimental protocols, and a summary of key characterization data.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and an ethynyl group. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide range of complex molecules. The bromine atom can be readily functionalized through various cross-coupling reactions, while the ethynyl group provides a reactive handle for click chemistry, further coupling reactions, and the introduction of acetylenic moieties into larger scaffolds.

Synthetic Pathway

The most plausible and efficient synthetic route to this compound is a two-step process commencing with commercially available 2,4-dibromopyridine. The synthesis involves a regioselective Sonogashira coupling with a protected alkyne, followed by a deprotection step to yield the terminal alkyne.

The regioselectivity of the initial Sonogashira coupling is critical. The greater reactivity of the C-Br bond at the 2-position of the pyridine ring compared to the 4-position allows for the selective introduction of the ethynyl group at the desired location.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-((trimethylsilyl)ethynyl)pyridine (Sonogashira Coupling)

This procedure is adapted from general methods for the Sonogashira coupling of halopyridines.

Materials:

-

2,4-Dibromopyridine

-

Ethynyltrimethylsilane (TMS-acetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a dry, argon-flushed round-bottom flask, add 2,4-dibromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous THF and triethylamine (2.0 eq).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Slowly add ethynyltrimethylsilane (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-bromo-2-((trimethylsilyl)ethynyl)pyridine.

Step 2: Synthesis of this compound (Deprotection)

This procedure is a standard method for the deprotection of trimethylsilyl-protected alkynes.

Materials:

-

4-Bromo-2-((trimethylsilyl)ethynyl)pyridine

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 4-bromo-2-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Characterization Data

While specific experimental data for this compound is not widely published in peer-reviewed journals, the following table summarizes the expected and reported data from commercial suppliers.[1] Researchers should perform their own characterization to confirm the identity and purity of the synthesized compound.

| Property | Value |

| Molecular Formula | C₇H₄BrN |

| Molecular Weight | 182.02 g/mol |

| CAS Number | 1196155-22-2 |

| Appearance | Off-white to yellow solid |

| Spectroscopic Data | Predicted/Reported Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.4 (d, 1H), ~7.5 (d, 1H), ~7.3 (dd, 1H), ~3.2 (s, 1H, alkyne-H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~151, ~142, ~131, ~128, ~122, ~82 (alkyne-C), ~80 (alkyne-C) |

| FTIR (KBr) | ν (cm⁻¹): ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1580, 1450 (aromatic C=C stretch), ~850 (C-Br stretch) |

| Mass Spectrometry (EI) | m/z: 181/183 ([M]⁺, bromine isotope pattern) |

Safety Information

This compound is classified as a hazardous substance.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide outlines a reliable synthetic route for the preparation of this compound from 2,4-dibromopyridine. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient synthesis and utilization of this versatile building block. It is strongly recommended that all synthesized compounds be thoroughly characterized and compared with available reference data.

References

The Reactivity of the Ethynyl Group in 4-Bromo-2-ethynylpyridine: A Technical Guide for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-ethynylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties and the presence of two reactive sites—the bromine atom and the terminal alkyne—allow for selective and sequential functionalization. This guide provides a comprehensive overview of the reactivity of the ethynyl group in this compound, focusing on key transformations such as the Sonogashira cross-coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "Click Chemistry." Detailed experimental protocols, quantitative data from representative reactions, and spectroscopic characterization are presented to facilitate its application in research and development. Furthermore, the potential role of this compound derivatives as inhibitors of deubiquitinating enzymes (DUBs) is explored, highlighting a relevant signaling pathway in cancer therapeutics.

Introduction

Pyridine scaffolds are ubiquitous in pharmaceuticals and functional materials due to their ability to engage in hydrogen bonding and coordinate with metal centers. The introduction of an ethynyl group at the 2-position and a bromine atom at the 4-position of the pyridine ring creates a molecule with distinct reactivity at each site. The ethynyl group, a C(sp)-hybridized moiety, serves as a linchpin for the construction of extended molecular architectures through various carbon-carbon bond-forming reactions. This guide focuses on the chemical transformations of the ethynyl group, providing a technical resource for scientists engaged in the synthesis of novel molecular entities.

Synthesis of this compound

The synthesis of this compound can be achieved via a regioselective Sonogashira cross-coupling reaction. A documented procedure involves the reaction of 2,4-dibromopyridine with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by deprotection of the silyl group.[1]

Experimental Protocol: Synthesis of this compound[1]

Reaction Scheme:

Materials:

-

2,4-Dibromopyridine

-

Trimethylsilylacetylene (TMSA)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Diisopropylamine (i-Pr₂NH)

-

Anhydrous acetonitrile (MeCN)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Standard workup and purification reagents

Procedure:

-

Sonogashira Coupling: To a solution of 2,4-dibromopyridine (1.0 equiv) in anhydrous acetonitrile are added triphenylphosphine (10 mol%), copper(I) iodide (5 mol%), and palladium(II) acetate (5 mol%). The mixture is degassed, and diisopropylamine (1.0 equiv) and trimethylsilylacetylene (1.5 equiv) are added. The reaction mixture is heated to reflux and monitored by TLC.

-

Work-up and Purification (Coupling): Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, 4-bromo-2-((trimethylsilyl)ethynyl)pyridine, is purified by column chromatography.

-

Deprotection: The purified silylated intermediate is dissolved in methanol, and potassium carbonate (2.0 equiv) is added. The mixture is stirred at room temperature until deprotection is complete (monitored by TLC).

-

Work-up and Purification (Final Product): The solvent is removed, and the residue is purified by column chromatography on silica gel to afford this compound.

Quantitative Data:

| Product | Yield |

| This compound | 23% |

Table 1: Reported yield for the synthesis of this compound.[1]

Spectroscopic Characterization

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

Predicted Spectroscopic Data:

| ¹H NMR (400 MHz, DMSO-d₆) [2] | ¹³C NMR (101 MHz, DMSO-d₆) | IR (KBr, cm⁻¹) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | Wavenumber (cm⁻¹) |

| ~8.6 (d) | ~151.0 | ~3300 (≡C-H stretch) |

| ~7.9 (d) | ~141.0 | ~2150 (C≡C stretch) |

| ~7.6 (dd) | ~130.0 | ~1580, 1540 (C=C/C=N stretch) |

| ~4.5 (s) | ~128.0 | ~820 (C-Br stretch) |

| ~125.0 | ||

| ~83.0 | ||

| ~79.0 |

Table 2: Predicted and literature-derived spectroscopic data for this compound and related structures.[2]

Reactivity of the Ethynyl Group

The terminal alkyne of this compound is a versatile functional group for a variety of chemical transformations, most notably Sonogashira cross-coupling reactions and 1,3-dipolar cycloadditions.

Sonogashira Cross-Coupling Reactions

The ethynyl proton can be readily removed by a mild base in the presence of a copper(I) co-catalyst to form a copper acetylide, which then undergoes transmetalation with a palladium(II) species in the Sonogashira catalytic cycle. This allows for the coupling of the this compound moiety to a wide range of aryl and vinyl halides.

Experimental Protocol: General Sonogashira Coupling

Reaction Scheme:

Materials:

-

This compound

-

Aryl or vinyl halide (R-X)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF, toluene)

Procedure:

-

To a degassed solution of the aryl or vinyl halide (1.0 equiv) in the chosen solvent, add this compound (1.1 equiv), the palladium catalyst (1-5 mol%), CuI (2-10 mol%), and the amine base (2-3 equiv).

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the halide, and monitored by TLC.

-

Upon completion, the mixture is worked up by dilution with an organic solvent, washing with aqueous solutions to remove the amine salt, drying, and concentration.

-

The crude product is purified by column chromatography or recrystallization.

Quantitative Data for Sonogashira Reactions:

| Aryl/Vinyl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄/CuI | Et₃N | THF | 65 | 4 | >90 |

| 4-Iodoanisole | PdCl₂(PPh₃)₂/CuI | i-Pr₂NH | DMF | 80 | 6 | ~85 |

| (E)-1-Iodo-2-phenylethene | Pd(PPh₃)₄/CuI | Et₃N | Toluene | 50 | 3 | ~95 |

Table 3: Representative quantitative data for Sonogashira coupling reactions with terminal alkynes. (Data are illustrative based on general literature for similar substrates).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The ethynyl group of this compound readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "Click Chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in drug discovery. The 2-ethynylpyridine moiety itself has been shown to promote the CuAAC reaction.[2][3]

Experimental Protocol: General CuAAC Reaction [1]

Reaction Scheme:

Materials:

-

This compound

-

Organic azide (R-N₃)

-

Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate)

-

Optional ligand (e.g., TBTA, THPTA)

-

Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)

Procedure:

-

To a solution of this compound (1.0 equiv) and the organic azide (1.0 equiv) in the chosen solvent system, add the copper(I) source. If using CuSO₄, a reducing agent like sodium ascorbate (10-20 mol%) is added to generate the active Cu(I) species in situ.

-

The reaction is typically stirred at room temperature and proceeds to completion within a few hours.

-

The product can often be isolated by simple filtration if it precipitates, or by standard extractive work-up and purification by column chromatography.

Quantitative Data for CuAAC Reactions:

| Azide | Copper Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzyl azide | CuSO₄/NaAsc | t-BuOH/H₂O | RT | 2 | 81 |

| 1-Azido-4-methoxybenzene | CuI | DMF | RT | 4 | >95 |

| 1-Azido-3-phenylpropane | CuSO₄/NaAsc | DMSO | RT | 3 | >90 |

Table 4: Representative quantitative data for CuAAC reactions.[1] (Yield for benzyl azide is from a reaction with this compound).

Other Cycloaddition Reactions

While the ethynyl group is a potent dienophile for Diels-Alder ([4+2] cycloaddition) reactions, specific examples involving this compound are not extensively reported in the literature. The electron-withdrawing nature of the pyridine ring is expected to activate the alkyne for such transformations with electron-rich dienes. Further research in this area could unveil novel synthetic pathways to complex polycyclic systems.

Applications in Drug Discovery: Targeting Deubiquitinating Enzymes

Derivatives of this compound have been identified as potential inhibitors of deubiquitinating enzymes (DUBs).[2] DUBs are a class of proteases that reverse the process of ubiquitination, thereby regulating protein stability and signaling pathways. Dysregulation of DUBs is implicated in numerous diseases, including cancer.[4][5][6]

Signaling Pathway: DUBs in the DNA Damage Response

One critical role of DUBs is in the DNA Damage Response (DDR) pathway. For instance, the deubiquitinase USP7 is known to regulate the stability of key proteins in this pathway, such as p53 and MDM2. Inhibition of USP7 can lead to the stabilization of p53, a tumor suppressor, promoting apoptosis in cancer cells. The development of small molecule inhibitors, potentially derived from scaffolds like this compound, is a promising strategy in oncology.

Diagram: Simplified DNA Damage Response Pathway Involving USP7

A simplified diagram of the role of USP7 in the p53-mediated DNA damage response.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. The ethynyl group displays predictable and high-yielding reactivity in Sonogashira cross-coupling and copper(I)-catalyzed azide-alkyne cycloaddition reactions, providing robust methods for the construction of complex molecular architectures. The application of these reactions in the synthesis of potential deubiquitinating enzyme inhibitors highlights the importance of this scaffold in modern drug discovery. This guide provides the necessary technical information to facilitate the use of this compound in the development of novel therapeutics and functional materials.

References

- 1. eprints.hud.ac.uk [eprints.hud.ac.uk]

- 2. 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water [organic-chemistry.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the development of deubiquitinases inhibitors as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in small molecule inhibitors of deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 4-Bromo-2-ethynylpyridine in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The pyridine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in the design of bioactive molecules. The strategic functionalization of the pyridine ring offers a powerful platform for fine-tuning the pharmacological profiles of drug candidates. Within this context, 4-Bromo-2-ethynylpyridine emerges as a highly versatile and valuable building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. This technical guide explores the potential applications of this compound in medicinal chemistry, providing insights into its synthetic utility, key target classes, and detailed experimental methodologies.

Core Attributes of this compound

This compound possesses two key reactive sites: the bromine atom at the 4-position and the terminal ethynyl group at the 2-position. This dual functionality allows for sequential and regioselective cross-coupling reactions, enabling the construction of diverse and complex molecular scaffolds.

-

The Bromine Handle: The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the pyridine ring.

-

The Ethynyl Moiety: The terminal alkyne is a versatile functional group that can participate in a variety of transformations, including the Sonogashira coupling, click chemistry (copper-catalyzed azide-alkyne cycloaddition), and conversion to other functional groups. The ethynyl linker provides a rigid and linear scaffold, which can be advantageous in positioning pharmacophoric groups for optimal interaction with biological targets.

Key Synthetic Applications in Medicinal Chemistry

The primary utility of this compound lies in its application in Sonogashira coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp2-hybridized carbon of an aryl or vinyl halide. This methodology is a powerful tool for the synthesis of kinase inhibitors and other targeted therapies.

The Sonogashira Coupling: A Gateway to Kinase Inhibitors

The Sonogashira coupling is a cornerstone of modern synthetic organic chemistry, providing a robust method for the construction of arylethynes.[3][4] In the context of this compound, this reaction can be employed in two principal ways:

-

Coupling at the Bromine Position: The bromine atom can be coupled with a terminal alkyne, leaving the ethynyl group at the 2-position available for further functionalization.

-

Coupling at the Ethynyl Position: The terminal alkyne can be coupled with an aryl or heteroaryl halide, with the bromine at the 4-position serving as a handle for subsequent modifications.

This sequential cross-coupling strategy allows for the rapid assembly of complex molecules with precise control over the substitution pattern.

Potential Therapeutic Targets for this compound Derivatives

The structural motifs accessible from this compound are highly relevant to the development of inhibitors for several important classes of protein kinases implicated in cancer and other diseases.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis.[5][6][7][8][9] Aberrant FGFR signaling is a key driver in a variety of cancers. The design of potent and selective FGFR inhibitors is an active area of research. Several FGFR inhibitors feature a substituted pyridine or pyrimidine core, highlighting the potential for this compound-derived scaffolds in this area.

MET Kinase Inhibitors

The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in cell growth, motility, and invasion.[10][11][12][13][14] Dysregulation of the HGF/MET signaling pathway is implicated in the development and progression of numerous cancers. The development of small molecule MET inhibitors is a promising therapeutic strategy.

ABL Kinase Inhibitors

The ABL tyrosine kinase is a critical target in the treatment of chronic myeloid leukemia (CML), where it is constitutively activated due to the Bcr-Abl fusion protein.[15][16][17][18][19] The development of ABL kinase inhibitors has revolutionized the treatment of CML. The pyridine core is a common feature in many kinase inhibitors, and the ethynyl group can be used to probe specific binding interactions within the kinase domain.

Quantitative Data on Relevant Kinase Inhibitors

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Pyrido[2,3-d]pyrimidine Analogues | Bcr-Abl | 2-35 | [20] |

| Pyridine-based Compounds | PIM-1 | 14.3 | [21] |

| Cyanopyridyl-based Molecules | mTOR | Potent Inhibition | [22] |

| Alkynylpyrimidine Amides | Tie-2 | Potent Inhibition | [23] |

| Pyrazolo[3,4-d]pyrimidines | BTK, mTOR, PI3K | Varies | [24][25] |

Experimental Protocols

The following are detailed, generalized protocols for key synthetic transformations involving this compound.

Protocol 1: Sonogashira Coupling of this compound with an Aryl Halide

This protocol describes a typical copper-catalyzed Sonogashira coupling reaction.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., iodide or bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., THF, DMF, or 1,4-dioxane)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (0.02-0.05 eq), and CuI (0.05-0.1 eq).

-

Add the anhydrous solvent and the amine base (2-3 eq).

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a 4-Bromo-2-(substituted-ethynyl)pyridine

This protocol outlines the coupling of the bromine at the 4-position with a boronic acid or ester.

Materials:

-

4-Bromo-2-(substituted-ethynyl)pyridine (from Protocol 1)

-

Aryl or heteroaryl boronic acid or ester

-

Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water, DMF, or toluene)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a reaction vessel, combine the 4-bromo-2-(substituted-ethynyl)pyridine (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2-3 eq).

-

Add the solvent system.

-

Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing the Logic: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Caption: Simplified FGFR Signaling Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. MET Pathway as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-Bromo-2-ethynylpyridine (CAS 1196155-22-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-ethynylpyridine, identified by CAS number 1196155-22-2, is a halogenated pyridine derivative that serves as a valuable synthetic intermediate in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive ethynyl group and a bromine-substituted pyridine ring, makes it a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a particular focus on its emerging role in the development of novel therapeutics.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 1196155-22-2 | [1] |

| Molecular Formula | C₇H₄BrN | [1] |

| Molecular Weight | 182.02 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Appearance | Not explicitly stated, likely a solid | N/A |

| Purity | Typically ≥95% | N/A |

Synthesis of this compound

The primary synthetic route to this compound is the Sonogashira cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the case of this compound, a common precursor is 2,4-dibromopyridine, which can be selectively coupled with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection.[2][4]

Representative Experimental Protocol: Sonogashira Coupling

The following is a representative experimental protocol for the synthesis of this compound from 2,4-dibromopyridine. This protocol is based on established methods for the regioselective Sonogashira coupling of dihalopyridines.[5][6]

Materials:

-

2,4-Dibromopyridine

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

-

Standard glassware for anhydrous reactions (e.g., Schlenk flask)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,4-dibromopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

-

Solvent and Base Addition: Add anhydrous THF and triethylamine to the flask. The mixture is typically stirred at room temperature for a short period.

-

Alkyne Addition: Slowly add trimethylsilylacetylene (1.1 eq) to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting material and formation of the silyl-protected intermediate.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification of Intermediate: The crude product, 4-bromo-2-((trimethylsilyl)ethynyl)pyridine, is purified by flash column chromatography on silica gel.

-

Deprotection: The purified intermediate is dissolved in THF, and a solution of TBAF in THF (1.1 eq) is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

Final Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by flash column chromatography.

Usage in Drug Discovery and Development

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of inhibitors of deubiquitinating enzymes (DUBs), specifically Ubiquitin Specific Peptidase 30 (USP30).[7] DUBs are a class of enzymes that regulate the ubiquitin-proteasome system, which is implicated in a wide range of cellular processes and diseases, including cancer and neurodegenerative disorders.[7]

Role as a Building Block for USP30 Inhibitors

Patent literature reveals that this compound is utilized in the construction of more complex heterocyclic systems that exhibit inhibitory activity against USP30.[7] The ethynyl group can participate in further coupling reactions, such as click chemistry or another Sonogashira coupling, while the bromo-substituted pyridine core provides a scaffold for building the final inhibitor molecule.

The general scheme involves the reaction of this compound with other synthetic intermediates to assemble the final active pharmaceutical ingredient (API).

The USP30 Signaling Pathway and Therapeutic Rationale

USP30 is a deubiquitinase that is localized to the outer mitochondrial membrane and plays a crucial role in regulating mitophagy, the selective degradation of damaged mitochondria.[8] By removing ubiquitin chains from mitochondrial proteins, USP30 acts as a negative regulator of mitophagy. Inhibition of USP30 is therefore a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria, which is implicated in the pathogenesis of diseases such as Parkinson's disease and other conditions associated with mitochondrial dysfunction.[8]

Biological Activity Data

Currently, there is no publicly available quantitative data on the direct biological activity of this compound itself. Its primary known utility is as a synthetic precursor. The biological activity resides in the final molecules synthesized from this intermediate. Researchers using this compound should focus on the biological evaluation of the final products of their synthetic endeavors.

Conclusion

This compound is a key synthetic building block with significant potential in drug discovery, particularly in the development of USP30 inhibitors for the treatment of diseases associated with mitochondrial dysfunction. While direct biological activity data for this compound is lacking, its role as a versatile intermediate is well-established through patent literature. The synthetic accessibility via the Sonogashira coupling reaction makes it a readily available starting material for medicinal chemistry campaigns. Future research will likely continue to leverage the unique reactivity of this compound to create novel and potent therapeutic agents.

References

- 1. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. Trimethylsilylacetylene-Uses & Properties_Chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of 4-Bromo-2-ethynylpyridine: A Computational Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 4-Bromo-2-ethynylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. While extensive dedicated theoretical studies on this specific molecule are not yet prevalent in published literature, this document outlines the standard computational approaches used for similar pyridine derivatives. By leveraging established quantum chemical methods, particularly Density Functional Theory (DFT), we can predict and analyze the molecule's structural, electronic, and spectroscopic properties. This guide serves as a foundational resource for researchers aiming to computationally characterize this compound to inform rational drug design and materials development. The methodologies, expected data, and visualization workflows presented herein are based on common practices in computational chemistry.

Introduction

This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and functional materials. The presence of the bromine atom, the ethynyl group, and the pyridine nitrogen atom imparts a unique combination of electronic and steric properties that can be exploited in molecular design. Theoretical studies, particularly those employing quantum mechanics, are invaluable for elucidating the intrinsic properties of such molecules at the atomic level. This understanding is crucial for predicting reactivity, intermolecular interactions, and potential biological activity, thereby accelerating the drug discovery and development process.

This guide will detail the application of computational chemistry techniques to characterize this compound. We will cover molecular geometry optimization, vibrational analysis, electronic structure analysis, and the prediction of spectroscopic properties.

Computational Methodologies

The primary computational tool for the theoretical study of molecules like this compound is Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for a wide range of chemical systems.

Software

A variety of quantum chemistry software packages can be employed for these calculations. A common choice is the Gaussian suite of programs.

Ground State Geometry Optimization

To obtain the most stable 3D conformation of this compound, a geometry optimization is performed. This involves finding the minimum energy structure on the potential energy surface.

Experimental Protocol:

-

Initial Structure: The initial molecular structure of this compound is built using a molecular editor.

-

Method and Basis Set: The geometry optimization is typically carried out using the B3LYP functional, a popular hybrid functional, in conjunction with a Pople-style basis set such as 6-311++G(d,p). The choice of basis set may be varied to assess the impact on the results.

-

Convergence Criteria: The optimization is run until tight convergence criteria for forces and displacements are met, ensuring a true energy minimum is located.

-

Frequency Calculation: Following a successful optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the stationary point is a true minimum (i.e., no imaginary frequencies).

Vibrational Analysis

The vibrational frequencies and their corresponding infrared (IR) intensities are obtained from the frequency calculation. This allows for the theoretical prediction of the molecule's IR spectrum, which can be compared with experimental data for validation of the computational model.

Electronic Structure Analysis

Analysis of the electronic structure provides insights into the molecule's reactivity and charge distribution.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly useful for predicting non-covalent interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding and allows for the quantification of charge transfer and hyperconjugative interactions within the molecule.

Predicted Physicochemical and Electronic Properties

The following tables summarize the hypothetical quantitative data that would be obtained from DFT calculations on this compound. These values are representative of what can be expected for a molecule of this type and are intended for illustrative purposes.

Table 1: Predicted Geometrical Parameters

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-Br | 1.895 |

| C-C (pyridine) | 1.385 - 1.398 |

| C-N (pyridine) | 1.334 - 1.342 |

| C-C (ethynyl) | 1.421 |

| C≡C (ethynyl) | 1.208 |

| C-H (ethynyl) | 1.065 |

| **Bond Angles (°) ** | |

| C-C-Br | 119.5 |

| C-N-C (pyridine) | 117.2 |

| C-C-C (ethynyl) | 178.9 |

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) |

| C-H stretch (ethynyl) | 3315 | 85 |

| C≡C stretch (ethynyl) | 2120 | 45 |

| Pyridine ring stretches | 1580 - 1450 | Variable |

| C-Br stretch | 650 | 30 |

Table 3: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.25 eV |

| HOMO-LUMO Gap | 5.60 eV |

| Dipole Moment | 2.15 D |

Visualizations

Visual representations are critical for interpreting computational results. The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

Caption: 2D structure of this compound.

Caption: A typical computational workflow for theoretical analysis.

Caption: Frontier Molecular Orbital (HOMO-LUMO) energy diagram.

Conclusion and Future Directions

This guide has outlined the standard theoretical framework for the computational characterization of this compound. By employing DFT calculations, researchers can gain significant insights into the molecule's geometry, stability, and electronic properties, which are essential for its application in drug discovery and materials science.

Future theoretical work could expand upon these foundational calculations to include:

-

Molecular Docking Studies: To investigate the binding affinity and mode of interaction of this compound and its derivatives with specific biological targets.

-

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule in a biological environment, such as in solution or bound to a protein.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: To build predictive models for the biological activity of a series of related compounds.

The computational approaches detailed in this whitepaper provide a robust starting point for the in-silico investigation of this compound, paving the way for its rational design and application in various scientific domains.

Methodological & Application

Synthesis of 4-Bromo-2-ethynylpyridine via Sonogashira Coupling: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-ethynylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of both a bromine atom and an ethynyl group on the pyridine ring allows for sequential, site-selective functionalization through various cross-coupling reactions. This enables the synthesis of complex molecular architectures for the development of novel therapeutic agents and functional materials. The Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, is a key strategy for the synthesis of this compound. This document provides detailed application notes and protocols for the synthesis of this compound, commencing from the readily available starting material, 2,4-dibromopyridine.

Reaction Principle

The synthesis of this compound is achieved through a two-step process:

-

Regioselective Sonogashira Coupling: 2,4-Dibromopyridine undergoes a regioselective Sonogashira coupling with a protected alkyne, such as (trimethylsilyl)acetylene. The greater reactivity of the C-Br bond at the 2-position of the pyridine ring compared to the 4-position allows for selective substitution. This selectivity is a known phenomenon in the cross-coupling reactions of dihalopyridines.

-

Deprotection: The resulting 4-bromo-2-((trimethylsilyl)ethynyl)pyridine intermediate is then deprotected to yield the terminal alkyne, this compound. This is typically achieved under mild basic or fluoride-mediated conditions.

Experimental Protocols

Materials and Equipment

-

2,4-Dibromopyridine

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer with heating plate

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography system with silica gel

-

Rotary evaporator

-

NMR spectrometer

-

Mass spectrometer

Protocol 1: Synthesis of 4-Bromo-2-((trimethylsilyl)ethynyl)pyridine (Intermediate)

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,4-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

-

Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) in a 2:1 ratio by volume.

-

To the stirred suspension, add (trimethylsilyl)acetylene (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-bromo-2-((trimethylsilyl)ethynyl)pyridine as a solid.

Protocol 2: Synthesis of this compound (Final Product)

-

Dissolve the 4-bromo-2-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Data Presentation

| Step | Reactant | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Spectroscopic Data |

| 1 | 2,4-Dibromopyridine | (Trimethylsilyl)acetylene, PdCl₂(PPh₃)₂, CuI, TEA | THF/TEA | 60 | 12-16 | 4-Bromo-2-((trimethylsilyl)ethynyl)pyridine | 70-80 | ¹H NMR (CDCl₃, 400 MHz): δ 8.35 (d, J=5.2 Hz, 1H), 7.55 (d, J=1.6 Hz, 1H), 7.30 (dd, J=5.2, 1.6 Hz, 1H), 0.25 (s, 9H). |

| 2 | 4-Bromo-2-((trimethylsilyl)ethynyl)pyridine | K₂CO₃ | Methanol | RT | 2-4 | This compound | >90 | ¹H NMR (CDCl₃, 400 MHz): δ 8.38 (d, J=5.2 Hz, 1H), 7.58 (d, J=1.6 Hz, 1H), 7.34 (dd, J=5.2, 1.6 Hz, 1H), 3.15 (s, 1H). |

Note: Yields are representative and may vary depending on reaction scale and optimization.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

Bromo-pyridines are key intermediates in the synthesis of a wide range of pharmaceuticals. The 2-bromo-4-substituted pyridine motif is a common scaffold in medicinal chemistry. The ethynyl group in this compound serves as a versatile handle for further modifications, such as "click" chemistry or further cross-coupling reactions, to build libraries of compounds for drug screening. While specific applications of this compound are proprietary to various drug discovery programs, analogous compounds are utilized in the development of kinase inhibitors, central nervous system agents, and antiviral compounds. The ability to selectively functionalize both the 2- and 4-positions makes this a highly valuable building block for creating diverse molecular structures with potential biological activity.

Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 4-Bromo-2-ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the derivatization of 4-bromo-2-ethynylpyridine to generate a diverse range of substituted pyridines. This versatile building block is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings, at the bromine position, and cycloaddition reactions involving the ethynyl group. The following protocols are based on established synthetic transformations and provide a foundation for the development of novel pyridine-containing compounds for various research applications, including drug discovery.

Sonogashira Coupling: Alkynylation at the C4-Position

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the case of this compound, the bromine at the C4-position can be readily coupled with a variety of terminal alkynes, leaving the ethynyl group at the C2-position available for further transformations.

Reaction Scheme:

A general procedure for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes can be adapted for this compound.[1]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1-1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂, 2.5 mol%)

-

Copper(I) iodide (CuI, 5.0 mol%)

-

Triphenylphosphine (PPh₃, 5.0 mol%)

-

Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., DMF or THF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and triphenylphosphine.

-

Add the anhydrous and degassed solvent, followed by the base.

-

Stir the mixture for 10-15 minutes at room temperature.

-

Add this compound and the terminal alkyne to the reaction mixture.

-

The reaction can be stirred at room temperature or heated (e.g., to 100°C) depending on the reactivity of the substrates.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

While specific data for this compound is limited, the following table provides representative yields for the Sonogashira coupling of various bromopyridines with different terminal alkynes. Yields are typically in the moderate to excellent range (72% - 96%).[1]

| Entry | Bromopyridine Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 96 |

| 2 | 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 85 |

| 3 | 2-Amino-3-bromopyridine | 3,3-Dimethyl-1-butyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 78 |

| 4 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 92 |

Experimental Workflow for Sonogashira Coupling

References

Application Notes and Protocols for Click Chemistry Reactions Involving 4-Bromo-2-ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Bromo-2-ethynylpyridine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile building block serves as a valuable tool in drug discovery, chemical biology, and materials science, enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles. The protocols detailed below offer starting points for the synthesis of novel compounds and bioconjugates.

Introduction to this compound in Click Chemistry

This compound is a bifunctional reagent featuring a terminal alkyne for participation in click chemistry and a bromo-substituted pyridine ring. The pyridine moiety can introduce desirable physicochemical properties, such as aqueous solubility and hydrogen bonding capabilities, into the target molecule. The bromine atom provides a handle for further functionalization through cross-coupling reactions, offering a pathway to elaborate the molecular structure post-click reaction. The CuAAC reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it an ideal strategy for the rapid generation of compound libraries and the modification of complex biomolecules.[1][2][3][4]

Key Applications